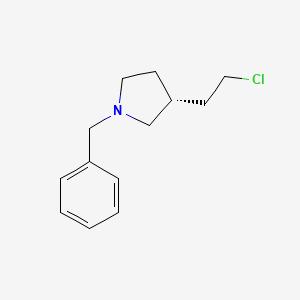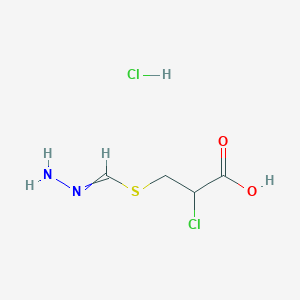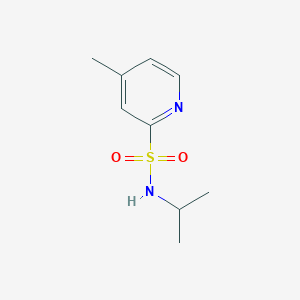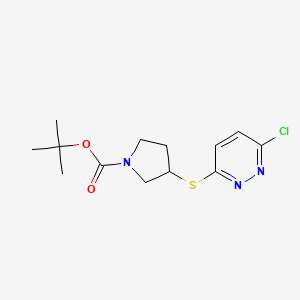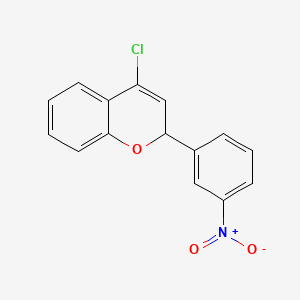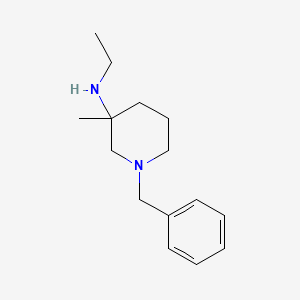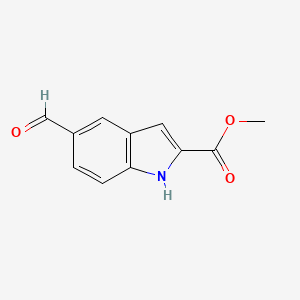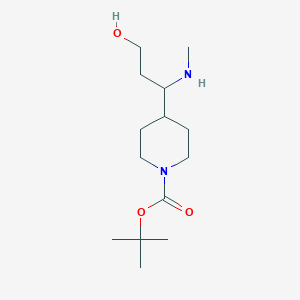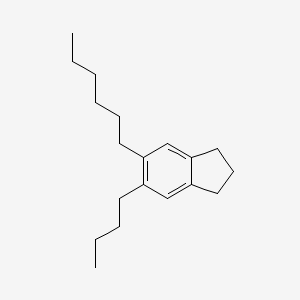
5-n-Butyl-6-n-hexylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of indane, characterized by the presence of butyl and hexyl substituents on the indane ring
Preparation Methods
The synthesis of 5-n-Butyl-6-n-hexylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with butyl and hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the compound.
Chemical Reactions Analysis
5-n-Butyl-6-n-hexylindan can undergo various chemical reactions, including:
Scientific Research Applications
5-n-Butyl-6-n-hexylindan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-n-Butyl-6-n-hexylindan involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-n-Butyl-6-n-hexylindan can be compared with other indane derivatives such as 5-n-Butyl-6-n-pentylindan and 5-n-Butyl-6-n-heptylindan . These compounds share similar structural features but differ in the length of the alkyl chains. The uniqueness of this compound lies in its specific alkyl substitution pattern, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
55030-45-0 |
|---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
5-butyl-6-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-5-7-8-11-17-15-19-13-9-12-18(19)14-16(17)10-6-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
ZJQLBKPUALAMNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2CCCC2=C1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


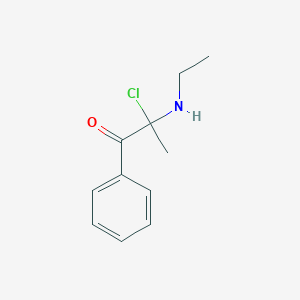
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)
